molecular formula C17H23ClN2O5S B4299366 octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate

octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate

Cat. No. B4299366
M. Wt: 402.9 g/mol
InChI Key: MZLRSFBNYSKEPU-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate, also known as QCMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. QCMC belongs to the class of carbamate derivatives, and its chemical structure is characterized by a quinolizidine ring system attached to a sulfonyl carbamate group.

Mechanism of Action

The exact mechanism of action of octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell growth and proliferation. octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and physiological effects:
octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate in lab experiments is its high potency and selectivity against cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of using octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several potential future directions for research on octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate, including:
1. Developing new synthetic routes and analogs of octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate with improved solubility and potency.
2. Investigating the mechanism of action of octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate in more detail to better understand its antitumor activity.
3. Studying the pharmacokinetics and toxicity of octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate in animal models to assess its potential as a therapeutic agent.
4. Exploring the potential applications of octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate in other fields, such as agriculture and material science.
In conclusion, octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate is a promising synthetic compound with potential applications in various fields, particularly as an anticancer agent. Further research is needed to fully understand its mechanism of action and to assess its potential as a therapeutic agent.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate has been studied extensively for its potential applications in medicinal chemistry, particularly as an antitumor agent. Several studies have shown that octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate exhibits promising anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate has also been investigated for its potential antibacterial and antifungal properties.

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-chlorophenoxy)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O5S/c18-14-6-8-15(9-7-14)25-26(22,23)19-17(21)24-12-13-4-3-11-20-10-2-1-5-16(13)20/h6-9,13,16H,1-5,10-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRSFBNYSKEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-chlorophenoxy)sulfonylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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